Lipophilicity (LogP) Comparison
The lipophilicity of 4-Methoxy-6-methyl-1H-indazole, as measured by its calculated octanol-water partition coefficient (LogP), provides a quantifiable basis for its selection over mono-substituted analogs. The dual substitution (4-methoxy, 6-methyl) yields a LogP value of 1.65 , which is distinct from the LogP values of its closest comparators: 4-Methoxy-1H-indazole (LogP = 1.57) , 6-Methyl-1H-indazole (LogP = 1.81) , and the isomeric 5-methoxy-, 6-methoxy-, and 7-methoxy-1H-indazoles (LogP ~1.57) .
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.65 |
| Comparator Or Baseline | 4-Methoxy-1H-indazole (1.57); 6-Methyl-1H-indazole (1.81); 5-,6-,7-Methoxy-1H-indazole (~1.57) |
| Quantified Difference | +0.08 vs. 4-methoxy; -0.16 vs. 6-methyl; +0.08 vs. other methoxy isomers |
| Conditions | Calculated/predicted LogP values from vendor technical datasheets and computational chemistry databases. |
Why This Matters
This intermediate LogP value (1.65) suggests a potentially advantageous balance between the higher lipophilicity of 6-methyl-1H-indazole and the lower lipophilicity of 4-methoxy-1H-indazole, which can impact passive membrane permeability and solubility in biological assays and synthetic workflows.
